molecular formula C22H22N2O5 B11962262 Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate CAS No. 853329-49-4

Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate

Cat. No.: B11962262
CAS No.: 853329-49-4
M. Wt: 394.4 g/mol
InChI Key: DKIZNCIQHPXWMR-UHFFFAOYSA-N
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Description

Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate is a complex organic compound with a unique structure that combines an indolizine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indolizine core, introduction of the tert-butyl group, and the attachment of the nitrobenzoyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group may play a role in binding to enzymes or receptors, while the indolizine core can interact with nucleic acids or proteins. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-tert-butyl-3-(3-nitrobenzoyl)-1-indolizinecarboxylate is unique due to its combination of functional groups and the indolizine core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

853329-49-4

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 7-tert-butyl-3-(3-nitrobenzoyl)indolizine-1-carboxylate

InChI

InChI=1S/C22H22N2O5/c1-5-29-21(26)17-13-19(20(25)14-7-6-8-16(11-14)24(27)28)23-10-9-15(12-18(17)23)22(2,3)4/h6-13H,5H2,1-4H3

InChI Key

DKIZNCIQHPXWMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

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